Mannostatin A

概要

説明

Mannostatin A is a naturally occurring compound known for its potent inhibitory activity against α-mannosidases. It is a metabolite produced by the microorganism Streptoverticillium verticillus and has a unique carbocyclic structure that distinguishes it from other glycosidase inhibitors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mannostatin A involves several key steps. One approach starts from L-ribose, where the key step is the ring-opening of aziridine intermediates with sodium methanethiolate in dimethylformamide (DMF). This method has been used to synthesize hydroxymethyl analogues of this compound . Another synthetic route involves the use of pyridinium salt photochemistry, which proceeds through sequential photoelectrocyclization, nucleophilic addition, and aziridine ring-opening pathways .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above provide a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and scalability.

化学反応の分析

Types of Reactions

Mannostatin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its sulfone derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) for dihydroxylation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Sodium methanethiolate in DMF is used for the ring-opening of aziridine intermediates.

Major Products Formed

The major products formed from these reactions include hydroxymethyl analogues and sulfone derivatives of this compound, which have been evaluated for their inhibitory activity against various α-mannosidases .

科学的研究の応用

Mannostatin A has a wide range of scientific research applications:

Chemistry: It is used as a tool to study glycosidase inhibition and to develop new synthetic methodologies.

作用機序

Mannostatin A exerts its effects by competitively inhibiting α-mannosidases. It binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates. This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of hybrid types of oligosaccharides . The primary molecular target of this compound is mannosidase II, which plays a crucial role in glycoprotein processing .

類似化合物との比較

Mannostatin A is unique among glycosidase inhibitors due to its non-alkaloidal structure. Similar compounds include:

Swainsonine: Another potent inhibitor of Golgi mannosidase II, but with a different structure and mechanism of action.

Kifunensine: An inhibitor of endoplasmic reticulum mannosidase I, structurally distinct from this compound.

Mannoimidazole: A family of inhibitors targeting GH47 family mannosidases, with different selectivity profiles compared to this compound.

This compound’s unique structure and selective inhibition of mannosidase II make it a valuable tool for studying glycoprotein processing and developing therapeutic agents.

生物活性

Mannostatin A is a notable glycoprotein-processing inhibitor derived from the microorganism Streptoverticillium verticillus. Its biological activity primarily involves the inhibition of various mannosidases, particularly Golgi α-mannosidase II (GMII), which plays a critical role in the N-glycan processing pathway. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound acts as a competitive inhibitor of α-mannosidases, which are enzymes responsible for trimming mannose residues from glycoproteins. The inhibition of GMII by this compound disrupts the normal processing of glycoproteins, leading to the accumulation of hybrid-type oligosaccharides. This activity has significant implications for viral infections and cancer cell biology.

- Inhibition Potency : this compound exhibits varying inhibitory potency against different α-mannosidases:

Structure-Activity Relationship (SAR)

The structure of this compound includes an aminocyclopentitol framework that is crucial for its inhibitory activity. Variations in the chemical structure of Mannostatin derivatives have been explored to enhance their potency and selectivity.

- Key Structural Features :

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Structure | 10-15 | Potent GMII inhibitor |

| Mannostatin B | Structure | >1000 | Less potent than A |

| Derivative 1 | Structure | ~1 | Enhanced potency with modifications |

Viral Inhibition

In cellular studies using Madin Darby canine kidney (MDCK) cells infected with influenza virus, this compound effectively inhibited the processing of viral glycoproteins. This resulted in the accumulation of hybrid oligosaccharides, demonstrating its potential as an antiviral agent by disrupting glycoprotein maturation .

Cancer Research

The inhibition of GMII by this compound has been linked to alterations in cancer cell surface oligosaccharide structures, which can influence tumor progression and metastasis. The ability to modulate glycosylation patterns presents a promising avenue for therapeutic intervention in cancer treatment .

Case Studies

- Influenza Virus Study : In a study involving MDCK cells, this compound was shown to block the formation of complex oligosaccharides on viral proteins, providing insight into its mechanism as an antiviral agent. The results indicated that inhibiting GMII led to significant changes in glycoprotein processing during viral infection .

- Cancer Cell Surface Modifications : Research demonstrated that this compound could alter glycan structures on cancer cells, potentially affecting their interactions with immune cells and contributing to altered tumor behavior. This highlights its relevance in cancer biology and treatment strategies aimed at glycosylation modulation .

特性

IUPAC Name |

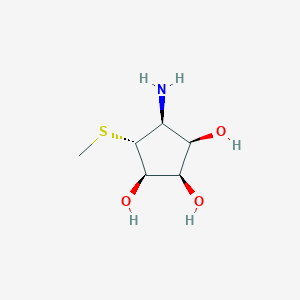

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-YDMGZANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908059 | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102822-56-0 | |

| Record name | Mannostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。